

# Application Notes and Protocols for the Generation of Preprohepcidin Knockout Animal Models

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Compound of Interest					
Compound Name:	Preprohepcidin				
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#### Introduction

Hepcidin, a peptide hormone encoded by the HAMP gene, is the master regulator of systemic iron homeostasis. It controls dietary iron absorption and the release of iron from stores by binding to the iron exporter ferroportin, inducing its internalization and degradation. Dysregulation of hepcidin is implicated in a variety of iron-related disorders. Hepcidin deficiency leads to iron overload diseases like hereditary hemochromatosis, while its excess contributes to the anemia of inflammation. The generation of **preprohepcidin** (the precursor to active hepcidin) knockout animal models has been instrumental in elucidating the pathophysiology of these conditions and for the preclinical evaluation of novel therapeutic strategies.

These application notes provide detailed protocols for the generation of **preprohepcidin** knockout mice using CRISPR/Cas9 technology and embryonic stem cell (ESC) targeting. Additionally, it includes a summary of the expected phenotypic outcomes and a diagram of the key signaling pathways regulating hepcidin expression.

# Data Presentation: Phenotypic Characterization of Hepcidin Knockout Mice



**Preprohepcidin** knockout mice (Hamp<sup>-</sup>/<sup>-</sup>) exhibit a phenotype of severe iron overload. Below is a summary of key quantitative data comparing adult knockout mice to their wild-type (WT) littermates.

Parameter	Wild-Type (WT)	Hamp <sup>-</sup> /- Knockout (KO)	Fold Change (KO vs. WT)	Reference
Serum Iron (μg/dL)	~150 - 200	~250 - 350	~1.5 - 2.0	[1]
Transferrin Saturation (%)	~35 - 50	~80 - 100	~2.0 - 2.5	[1][2]
Liver Non-Heme Iron (µg/g wet weight)	~100 - 200	~1000 - 3000	~5.0 - 15.0	[1][2]
Spleen Non- Heme Iron (µg/g wet weight)	~500 - 800	~50 - 150	~0.1 - 0.2	[1]
Serum Alanine Aminotransferas e (ALT) (U/L)	~20 - 40	~40 - 80	~2.0	Not specified
Hemoglobin (g/dL)	~13 - 15	~13 - 15	No significant change	[3]
Hematocrit (%)	~40 - 50	~40 - 50	No significant change	[3]

### **Experimental Protocols**

# Protocol 1: Generation of Hamp Knockout Mice using CRISPR/Cas9

This protocol outlines the generation of Hamp knockout mice via microinjection of CRISPR/Cas9 components into zygotes.

1. Design and Synthesis of Guide RNAs (gRNAs)



- Target Selection: Select a target site within the first exon of the mouse Hamp gene (Mus musculus Hamp, Gene ID: 84506) to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair. Online design tools (e.g., CHOPCHOP, Synthego) can be used to identify gRNA sequences with high on-target efficiency and low off-target potential.
- gRNA Synthesis: Synthesize gRNAs using an in vitro transcription kit or order commercially synthesized gRNAs.
- 2. Preparation of Microinjection Mix
- Prepare a microinjection buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA).
- Mix Cas9 protein (e.g., 100 ng/μL final concentration) and the synthesized gRNA(s) (e.g., 50 ng/μL final concentration for each gRNA) in the microinjection buffer.
- Incubate the mixture at 37°C for 10 minutes to allow the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.
- Centrifuge the mixture to pellet any debris before microinjection.
- 3. Zygote Microinjection
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear or cytoplasmic microinjection of the Cas9-gRNA RNP complex into the zygotes.
- Culture the injected zygotes overnight to the two-cell stage.
- 4. Embryo Transfer
- Transfer the two-cell stage embryos into the oviducts of pseudopregnant surrogate mothers.
- 5. Genotyping and Breeding
- After birth, perform genotyping on tail biopsies of the founder (F0) generation using PCR and Sanger sequencing to identify individuals with indel mutations in the Hamp gene.



- Breed founder mice with wild-type mice to establish germline transmission and generate heterozygous (F1) offspring.
- Intercross heterozygous mice to obtain homozygous Hamp knockout mice (F2 generation).

## Protocol 2: Generation of Hamp Knockout Mice via Embryonic Stem Cell Targeting

This protocol describes the generation of Hamp knockout mice through homologous recombination in embryonic stem (ES) cells.[4][5]

- 1. Construction of the Hamp Targeting Vector
- Isolate genomic DNA from an ES cell line isogenic to the background strain of the desired mouse model (e.g., 129/Sv).
- Amplify 5' and 3' homology arms (each 3-5 kb in length) flanking the region of the Hamp gene to be deleted (e.g., exon 1).
- Clone the homology arms into a targeting vector containing a positive selection cassette (e.g., neomycin resistance gene, neo) flanked by loxP sites, and a negative selection cassette (e.g., thymidine kinase, tk).[6]
- 2. ES Cell Culture and Electroporation
- Culture mouse ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium containing leukemia inhibitory factor (LIF).
- Linearize the targeting vector and electroporate it into the ES cells.
- 3. Selection of Targeted ES Cell Clones
- Plate the electroporated ES cells onto MEF feeder layers and select for targeted clones using both positive (e.g., G418 for neo) and negative (e.g., ganciclovir for tk) selection.
- Pick resistant ES cell colonies and expand them.



- Screen the expanded clones for homologous recombination at the Hamp locus using PCR and Southern blotting.
- 4. Blastocyst Injection and Chimera Generation
- Inject the correctly targeted ES cells into blastocysts harvested from donor female mice (e.g., C57BL/6J).
- Transfer the injected blastocysts into the uteri of pseudopregnant surrogate mothers.
- 5. Breeding and Germline Transmission
- Identify chimeric offspring (mice with coat color contributions from both the ES cells and the host blastocyst).
- Breed male chimeras with wild-type females to test for germline transmission of the targeted allele.
- Genotype agouti offspring to identify heterozygotes.
- Intercross heterozygous mice to generate homozygous Hamp knockout mice.

### **Mandatory Visualizations**

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